1-(2-Fluorophenyl)-2-methylpropan-1-one
Overview
Description
1-(2-Fluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11FO It is a ketone derivative characterized by the presence of a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, industrial processes may incorporate greener chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(2-fluorophenyl)-2-methylpropan-1-ol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 1-(2-Fluorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-2-methylpropan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-one: Similar structure but with the fluorine atom in the para position.
1-(2-Chlorophenyl)-2-methylpropan-1-one: Chlorine atom instead of fluorine, affecting reactivity and properties.
1-(2-Fluorophenyl)-2-phenylpropan-1-one: Additional phenyl group, increasing molecular complexity.
Uniqueness: 1-(2-Fluorophenyl)-2-methylpropan-1-one is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and interactions. The fluorine atom’s electronegativity and size can significantly impact the compound’s behavior in various reactions and applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPCPJUPRZFPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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